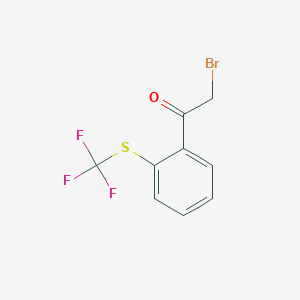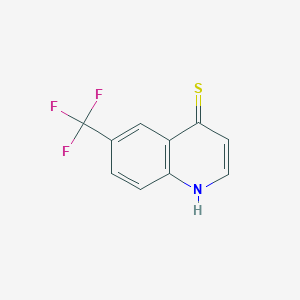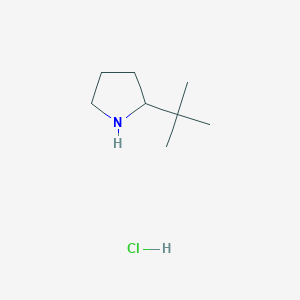
2-Bromo-8-iodo-4-(trifluoromethyl)quinoline
Descripción general
Descripción
2-Bromo-8-iodo-4-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine, iodine, and trifluoromethyl groups in this compound makes it a valuable intermediate for various chemical reactions and synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-iodo-4-(trifluoromethyl)quinoline typically involves halogenation reactions. One common method is the halogen-metal exchange reaction, where a precursor quinoline compound undergoes bromination and iodination. For example, starting with 4-bromo-8-iodo-2-(trifluoromethyl)quinoline, the reaction first takes place at the 8-position using butyllithium in tetrahydrofuran at -75°C. The initially formed 8-lithioquinoline then isomerizes to a 4-lithio derivative through bromine-lithium interconversion, affording the desired product after trapping with carbon dioxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced halogen-metal exchange agents and optimized reaction protocols can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-8-iodo-4-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
2-Bromo-8-iodo-4-(trifluoromethyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: Researchers use it to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-Bromo-8-iodo-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group can enhance the compound’s binding affinity to biological targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
- 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
- 2,8-bis(trifluoromethyl)-4-bromoquinoline
Comparison: Compared to similar compounds, 2-Bromo-8-iodo-4-(trifluoromethyl)quinoline is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and versatility in chemical synthesis. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable for various applications in medicinal chemistry and material science .
Propiedades
IUPAC Name |
2-bromo-8-iodo-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF3IN/c11-8-4-6(10(12,13)14)5-2-1-3-7(15)9(5)16-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXMHUNFVJEUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(C=C2C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[6-Methyl-2-(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3042276.png)







![Ethyl 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoate](/img/structure/B3042293.png)



